molecular formula C15H21NO3 B13604480 tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate CAS No. 140196-39-0

tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate

Cat. No.: B13604480
CAS No.: 140196-39-0
M. Wt: 263.33 g/mol
InChI Key: JMHGMBRMIWBUPG-UHFFFAOYSA-N
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Description

tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a phenyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-phenylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate
  • tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
  • tert-Butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate

Uniqueness

tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a tert-butyl group, phenyl group, and carbamate functional group makes it a versatile compound in organic synthesis and research applications .

Properties

IUPAC Name

tert-butyl N-(1-oxo-4-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGMBRMIWBUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611298
Record name tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140196-39-0
Record name tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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